molecular formula C15H22N2O3 B6636557 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No. B6636557
M. Wt: 278.35 g/mol
InChI Key: QIJODMBASFOKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, commonly known as TAP, is a chemical compound that has been widely studied for its various applications in scientific research. TAP is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in gene expression and epigenetic regulation. The inhibition of HDAC by TAP has been shown to have significant effects on cellular processes, making it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of TAP involves its inhibition of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, which leads to the accumulation of acetylated histones and altered gene expression. 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is responsible for the removal of acetyl groups from histones, which can lead to the repression of gene expression. The inhibition of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide by TAP leads to the accumulation of acetylated histones, which promotes gene expression and can have significant effects on cellular processes.
Biochemical and Physiological Effects:
TAP has been shown to have significant biochemical and physiological effects on cells. Its inhibition of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to lead to increased acetylation of histones, altered gene expression, and changes in cellular processes such as cell growth, differentiation, and apoptosis. TAP has been used in various studies to investigate the role of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in cancer, neurodegenerative diseases, and other conditions.

Advantages and Limitations for Lab Experiments

TAP has several advantages for use in lab experiments. Its potency as an 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide inhibitor allows for small concentrations to be used, which can reduce the potential for off-target effects. TAP also has a relatively long half-life, which allows for sustained inhibition of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. However, TAP also has some limitations, including its solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving TAP. One area of focus is the development of more potent and selective 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide inhibitors. Another area of focus is the investigation of the role of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in various diseases and conditions, including cancer, neurodegenerative diseases, and inflammation. Additionally, the use of TAP in combination with other drugs or therapies is an area of potential future research.

Synthesis Methods

The synthesis of TAP involves several steps, including the preparation of the starting materials and the reaction conditions. The most commonly used method for the synthesis of TAP involves the reaction of 3-(diethylamino)propanoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. This reaction yields TAP as a white solid, which can be purified by recrystallization.

Scientific Research Applications

TAP has been extensively studied for its applications in scientific research. Its ability to inhibit 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to have significant effects on cellular processes such as cell growth, differentiation, and apoptosis. TAP has been used in various studies to investigate the role of 3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in cancer, neurodegenerative diseases, and other conditions.

properties

IUPAC Name

3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-17(4-2)8-7-15(18)16-12-5-6-13-14(11-12)20-10-9-19-13/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJODMBASFOKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(diethylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

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